molecular formula C19H17F3N2O8S B2441092 Propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-[(3-nitrophenyl)sulfonylamino]phenyl]-3-oxobutanoate CAS No. 425401-69-0

Propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-[(3-nitrophenyl)sulfonylamino]phenyl]-3-oxobutanoate

Cat. No. B2441092
CAS RN: 425401-69-0
M. Wt: 490.41
InChI Key: OAHBPJDICLGKSG-UHFFFAOYSA-N
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Description

Propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-[(3-nitrophenyl)sulfonylamino]phenyl]-3-oxobutanoate is a useful research compound. Its molecular formula is C19H17F3N2O8S and its molecular weight is 490.41. The purity is usually 95%.
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Scientific Research Applications

Highly Stereocontrolled Synthesis

The synthesis of complex molecules with high enantiomeric purity is crucial for various scientific applications. For instance, the work by Shimizu, Sugiyama, and Fujisawa (1996) demonstrates a method for preparing 1,1,1-Trifluoro-3-(phenylthio)propan-2-ol with high enantiomeric purity. This process involves lipase-mediated kinetic resolution and subsequent conversion to 1,1,1-trifluoro-2,3-epoxypropane, showcasing a methodology that could be relevant for synthesizing derivatives of the compound (Shimizu, Sugiyama, & Fujisawa, 1996).

Drug Metabolism and Pharmacokinetics

Understanding the metabolism and pharmacokinetics of chemical compounds is essential for their potential therapeutic use. Wu et al. (2006) explored the pharmacokinetics and metabolism of a selective androgen receptor modulator, highlighting the importance of molecular properties and metabolic profiles in preclinical studies. Such research provides insights into how similar compounds, including our compound of interest, might behave in biological systems (Wu et al., 2006).

Solvent Polarity Effects on Photophysical Properties

The effect of solvent polarity on the photophysical properties of chemical compounds is a critical aspect of their application in materials science and chemistry. Kumari et al. (2017) investigated the absorption and fluorescence characteristics of chalcone derivatives in various solvents, which is relevant for understanding the photophysical behavior of structurally related compounds (Kumari et al., 2017).

Cytotoxic Activity Evaluation

The evaluation of cytotoxic activity is paramount for compounds with potential biomedical applications. Gómez-García et al. (2017) described an efficient method for synthesizing 1-(trifluoromethylsulfonamido)propan-2-yl benzoates and evaluated their cytotoxic activity against several cancer cell lines. Such studies are crucial for assessing the therapeutic potential of related compounds (Gómez-García et al., 2017).

Novel Synthesis Methods and Antimalarial Activity

Exploring new synthesis methods and evaluating biological activity are core aspects of chemical research. Werbel et al. (1986) synthesized a series of compounds with potent antimalarial activity, demonstrating the relevance of chemical synthesis in developing new therapeutic agents. This research underscores the importance of innovative synthesis techniques and biological evaluation in discovering new applications for chemical compounds (Werbel et al., 1986).

properties

IUPAC Name

propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-[(3-nitrophenyl)sulfonylamino]phenyl]-3-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O8S/c1-10(2)32-18(27)16(17(26)19(20,21)22)14-8-11(6-7-15(14)25)23-33(30,31)13-5-3-4-12(9-13)24(28)29/h3-10,16,23,25H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAHBPJDICLGKSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C1=C(C=CC(=C1)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])O)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.